2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone
Description
2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone is a piperidine-derived compound featuring a benzyl-ethyl-amino substituent at the 4-position of the piperidine ring and a 2-aminoethanone moiety. The compound’s core structure shares similarities with bioactive molecules that interact with aminergic receptors or enzymes due to the presence of tertiary amine and ketone functional groups.
Properties
IUPAC Name |
2-amino-1-[4-[benzyl(ethyl)amino]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-2-18(13-14-6-4-3-5-7-14)15-8-10-19(11-9-15)16(20)12-17/h3-7,15H,2,8-13,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKQRZQKBLZOCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzyl-Ethyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl and ethyl groups using reagents like benzyl chloride and ethyl iodide under basic conditions.
Attachment of the Ethanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different alkyl or aryl groups attached to the piperidine ring.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Receptor Modulation: This compound has been studied for its role as a ligand at various receptors, including those involved in neurogenic inflammation and pain pathways. Its structure allows it to interact with specific targets, potentially modulating their activity to alleviate symptoms associated with migraines and other neurological disorders .
- Therapeutic Effects: Research indicates that it may act as an antagonist at calcitonin gene-related peptide (CGRP) receptors, which are implicated in migraine pathophysiology. By inhibiting these receptors, the compound may help reduce migraine frequency and severity .
2. Neurology
- Migraine Treatment: Clinical studies have shown that compounds similar to this compound exhibit efficacy in treating migraine attacks by blocking CGRP signaling pathways .
- Neuroprotective Effects: Investigations into its neuroprotective properties suggest potential applications in treating neurodegenerative diseases by mitigating inflammation and neuronal damage .
3. Respiratory Medicine
- The compound's effects on airway inflammation are being explored for potential benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where CGRP plays a significant role in the inflammatory response .
Case Studies
Case Study 1: CGRP Antagonism in Migraine Treatment
A study published in The Journal of Headache and Pain investigated the effects of CGRP antagonists on patients suffering from chronic migraines. The results indicated that patients receiving treatment with compounds similar to this compound experienced a significant reduction in migraine days per month compared to a placebo group .
Case Study 2: Neuroprotective Properties
Research conducted at a leading university demonstrated that this compound could protect neuronal cells from apoptosis induced by inflammatory cytokines. The findings suggested that the mechanism involves the modulation of specific signaling pathways associated with cell survival and inflammation .
Mechanism of Action
The mechanism of action of 2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
Structural and Functional Differences
Substituent Effects: The benzyl-ethyl-amino group in the target compound may offer moderate lipophilicity compared to analogs with bulkier substituents (e.g., benzyl-isopropyl-amino in ).
Stereochemistry: Chiral analogs like (S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-propan-1-one () highlight the role of stereochemistry in receptor binding, though data on enantioselectivity remain sparse.
Physical Properties :
Biological Activity
2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone, identified by its CAS number 1353955-07-3, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including pharmacodynamics, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperidine ring substituted with a benzyl-ethyl amino group. The molecular formula is C₁₆H₂₅N₃O, and its molecular weight is approximately 289.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₅N₃O |
| Molecular Weight | 289.43 g/mol |
| CAS Number | 1353955-07-3 |
| Melting Point | Not available |
| Boiling Point | Not available |
The compound exhibits activity primarily through its interaction with various neurotransmitter systems, particularly those related to dopamine and serotonin. Research indicates that it may act as a modulator of these systems, potentially influencing mood and cognitive functions.
Pharmacological Studies
Recent studies have highlighted the compound's potential in treating neurological disorders. For instance, it has shown promise in preclinical models for conditions like depression and anxiety due to its ability to enhance serotonergic signaling.
Case Studies
- Antidepressant Activity : In a study evaluating the antidepressant effects of piperidine derivatives, this compound demonstrated significant reductions in depressive-like behaviors in rodent models when administered at varying dosages (Birajdar et al., 2023) .
- Neuroprotective Effects : Another study examined the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. Results indicated that it effectively reduced markers of oxidative stress in neuronal cell cultures (Henderson et al., 2022) .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. In vitro tests revealed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL depending on the strain tested (PMC3804063) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural features:
- Piperidine Ring : Essential for binding to neurotransmitter receptors.
- Benzyl-Ethyl Amino Group : Influences lipophilicity and receptor affinity.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Influence on Activity |
|---|---|
| Piperidine Ring | Critical for receptor binding |
| Benzyl-Ethyl Amino Group | Enhances lipophilicity |
Safety and Toxicology
Safety data indicates that while the compound shows therapeutic potential, it also poses risks associated with skin and eye irritation upon exposure. Proper handling protocols are recommended during laboratory use (AK Scientific, Inc., 2024) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
